N-(2-hydroxyethyl)octadeca-9,12-dienamide
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Overview
Description
N-(2-hydroxyethyl)octadeca-9,12-dienamide, also known as cyclodextrin, is a cyclic oligosaccharide composed of glucose units linked by alpha-1,4 glycosidic bonds. Cyclodextrins are known for their ability to form inclusion complexes with various molecules, making them valuable in numerous applications, including pharmaceuticals, food, and cosmetics.
Preparation Methods
Cyclodextrins are typically synthesized from starch through the action of the enzyme cyclodextrin glycosyltransferase. The process involves the enzymatic conversion of starch into cyclodextrins, which can then be purified and isolated. Industrial production methods often involve the use of bacterial cultures that produce the necessary enzymes to convert starch into cyclodextrins efficiently.
Chemical Reactions Analysis
Cyclodextrins undergo various chemical reactions, including:
Oxidation: Cyclodextrins can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydroxyl groups on the glucose units.
Substitution: Cyclodextrins can undergo substitution reactions to introduce new functional groups, enhancing their properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include modified cyclodextrins with enhanced solubility and stability.
Scientific Research Applications
Cyclodextrins have a wide range of scientific research applications:
Chemistry: Used as molecular carriers to improve the solubility and stability of hydrophobic compounds.
Biology: Employed in drug delivery systems to enhance the bioavailability of pharmaceuticals.
Medicine: Utilized in the formulation of various drugs to improve their therapeutic efficacy.
Industry: Applied in the food industry to encapsulate flavors and fragrances, improving their stability and shelf life.
Mechanism of Action
Cyclodextrins exert their effects by forming inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic compounds, while the hydrophilic exterior interacts with the aqueous environment. This mechanism enhances the solubility and stability of the guest molecules, making them more bioavailable and effective.
Comparison with Similar Compounds
Cyclodextrins are unique compared to other cyclic oligosaccharides due to their ability to form stable inclusion complexes. Similar compounds include:
Alpha-cyclodextrin: Composed of six glucose units.
Beta-cyclodextrin: Composed of seven glucose units.
Gamma-cyclodextrin: Composed of eight glucose units. Cyclodextrins are distinguished by their varying cavity sizes, which allow them to encapsulate different types of guest molecules, making them versatile in various applications.
Properties
IUPAC Name |
N-(2-hydroxyethyl)octadeca-9,12-dienamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h6-7,9-10,22H,2-5,8,11-19H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXDGUVSAAQARU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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